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molecular formula C11H12O4 B8399097 5-Formyl-2-propoxybenzoic acid

5-Formyl-2-propoxybenzoic acid

Cat. No. B8399097
M. Wt: 208.21 g/mol
InChI Key: KUNWWCTYQZGVIL-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a solution of propyl 5-formyl-2-propoxybenzoate (1.0 g, 4.0 mmol) in tetrahydrofuran/methanol/water (20 mL: 20 mL: 8 mL) is added 5 N sodium hydroxide solution (2 mL, 10 mmol). The mixture is heated in a 70° C. oil bath for three hours and then allowed to cool to room temperature. While acidifying to pH 1 with concentrated hydrochloric acid, a white solid precipitated, which is collected and discarded. The filtrate is concentrated under reduced pressure, and the solid residue is collected by filtration and washed with water to give 5-formyl-2-propoxybenzoic acid as flocculent white needles (0.79 g, 95%).
Name
propyl 5-formyl-2-propoxybenzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:15][CH2:16][CH2:17][CH3:18])=[C:7]([CH:14]=1)[C:8]([O:10]CCC)=[O:9])=[O:2].[OH-].[Na+].Cl>O1CCCC1.CO.O>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:15][CH2:16][CH2:17][CH3:18])=[C:7]([CH:14]=1)[C:8]([OH:10])=[O:9])=[O:2] |f:1.2,4.5.6|

Inputs

Step One
Name
propyl 5-formyl-2-propoxybenzoate
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)OCCC)C1)OCCC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
CUSTOM
Type
CUSTOM
Details
which is collected
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solid residue is collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C(=O)O)C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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